

Amebucort developmental history

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Compound of Interest

Compound Name: Amebucort

Cat. No.: B1665958

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Amebucort: An Inquiry into a Shelved Synthetic Corticosteroid

Amebucort, a synthetic glucocorticoid corticosteroid bearing the developmental code name ZK-90999, represents a pharmaceutical compound that, despite its development, was never brought to market.^[1] This in-depth guide seeks to collate the available technical information on **Amebucort**, acknowledging the significant limitations due to its discontinued status and the passage of time since its active development.

Introduction

Amebucort was a research endeavor of Schering AG, a German pharmaceutical company that was later acquired by Bayer.^{[2][3][4]} Like other glucocorticoids, it was designed to modulate inflammatory responses. However, the reasons for the cessation of its development and its failure to reach clinical use remain largely undocumented in publicly accessible records.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of **Amebucort** are scarce, some basic information has been compiled from chemical databases.

Table 1: Chemical and Physical Properties of **Amebucort**

Property	Value	Source
Molecular Formula	C ₂₈ H ₄₀ O ₇	PubChem[5]
Molecular Weight	488.6 g/mol	PubChem
IUPAC Name	[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate	PubChem
InChI Key	QRRVOCXLQYLNEC-PPJDWOAVSA-N	GSRS
CAS Number	83625-35-8	PubChem

Developmental History

The developmental history of **Amebucort** is not well-documented in scientific literature or public archives. It is known to have originated from the steroid research programs at Schering AG, a company with a significant history in the development of steroidal hormones. The developmental code ZK-90999 places it within the nomenclature of Schering AG's research and development pipeline.

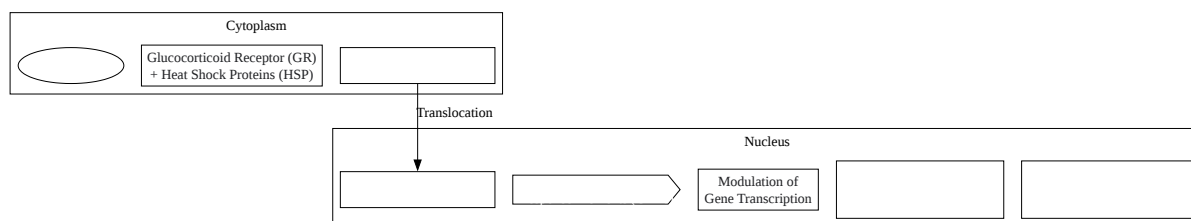
The broader context of glucocorticoid development during the mid to late 20th century was characterized by efforts to synthesize new molecules with improved therapeutic indices—that is, maximizing anti-inflammatory potency while minimizing the well-known side effects of corticosteroids, such as metabolic changes, immunosuppression, and effects on the central nervous system. It is plausible that **Amebucort** was one of many candidates synthesized and evaluated in this pursuit. The fact that it was never marketed suggests that it either did not demonstrate a favorable risk-benefit profile in preclinical or early clinical studies, or it was superseded by more promising compounds.

Preclinical and Clinical Data

A comprehensive search of scientific and medical databases reveals a notable absence of published preclinical or clinical trial data for **Amebucort** (ZK-90999). This lack of information prevents a detailed analysis of its pharmacological profile.

Pharmacodynamics and Mechanism of Action

As a glucocorticoid, **Amebucort**'s mechanism of action would have been predicated on its interaction with the glucocorticoid receptor (GR). The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the ligand-receptor complex into the nucleus.



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In the nucleus, this complex would then interact with glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription. This modulation of gene expression is the basis for the anti-inflammatory and immunosuppressive effects of glucocorticoids.

Pharmacokinetics

No specific pharmacokinetic data for **Amebucort**, such as its absorption, distribution, metabolism, and excretion, are available in the public domain.

Synthesis

The chemical structure of **Amebucort** suggests a multi-step synthesis process typical for steroidal compounds, likely starting from a readily available steroid precursor. However, no specific synthetic route has been published for **Amebucort**.

Conclusion

Amebucort (ZK-90999) remains an obscure chapter in the history of corticosteroid development by Schering AG. The absence of published data on its synthesis, pharmacology, and clinical evaluation makes a comprehensive technical assessment impossible. It serves as an example of the many pharmaceutical compounds that undergo initial development but are ultimately abandoned for a multitude of potential reasons, including insufficient efficacy, unfavorable safety profiles, or strategic business decisions. Without access to internal archival records from the former Schering AG, the detailed developmental history of **Amebucort** is likely to remain unknown.

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